molecular formula C12H16F3N3S B12266497 4-Methyl-2-(methylsulfanyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

4-Methyl-2-(methylsulfanyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B12266497
M. Wt: 291.34 g/mol
InChI Key: YGVMYZKJKMWCRT-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfanyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and a trifluoromethyl piperidinyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylsulfanyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a trifluoromethyl piperidine under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfanyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(methylsulfanyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfanyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylsulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4-(4-thiomorpholinyl)-5-pyrimidinol
  • 4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl methyl sulfide
  • 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol

Uniqueness

4-Methyl-2-(methylsulfanyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine stands out due to the presence of the trifluoromethyl piperidinyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties are highly desirable.

Properties

Molecular Formula

C12H16F3N3S

Molecular Weight

291.34 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C12H16F3N3S/c1-8-7-10(17-11(16-8)19-2)18-5-3-9(4-6-18)12(13,14)15/h7,9H,3-6H2,1-2H3

InChI Key

YGVMYZKJKMWCRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

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